2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide
Beschreibung
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and a pyrimidine moiety. Key structural elements include:
- 3-Benzyl substitution: Enhances lipophilicity and may influence target binding through π-π interactions .
- 4-Oxo group: Contributes to hydrogen bonding with biological targets, a common feature in kinase inhibitors .
- N-(3-Fluoro-4-methoxyphenyl)acetamide: The electron-withdrawing fluorine and electron-donating methoxy group modulate electronic properties and bioavailability .
Eigenschaften
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-29-18-8-7-15(11-16(18)23)24-19(27)13-31-22-25-17-9-10-30-20(17)21(28)26(22)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDJOVWENNDPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents.
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a key process in the regulation of gene expression. By inhibiting EZH2, this compound can alter the expression of genes that are normally regulated by this enzyme.
Result of Action
The inhibition of EZH2 by this compound has been shown to have antitumor activity . It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration. These effects make it a promising candidate for the treatment of certain types of cancer.
Biologische Aktivität
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidinone class and has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, alongside its structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.56 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, a sulfanyl group, and a methoxy-substituted phenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anti-inflammatory properties. The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-{...} | 6.74 | 1.10 |
| Diclofenac | 6.12 | - |
| Celecoxib | - | - |
The IC50 values suggest that the compound exhibits potent inhibition of COX-2 compared to COX-1, indicating its potential as an anti-inflammatory agent while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.46 |
| HCT116 | 0.39 |
| NCI-H460 | - |
These results demonstrate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, the compound has also been assessed for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
These findings suggest that the compound could be further explored as a potential antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno ring or substituents on the phenyl group can significantly influence potency and selectivity.
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-donating groups at specific positions tend to exhibit enhanced anti-inflammatory activity.
- Substituent Variation : The introduction of different substituents on the benzyl group can alter both solubility and biological efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to This compound :
- Study on COX Inhibition : A recent study showed that derivatives with a similar structure inhibited COX enzymes effectively in vitro and demonstrated reduced inflammation in animal models.
- Anticancer Screening : A series of analogs were screened against multiple cancer cell lines; those with modifications at the nitrogen position exhibited enhanced cytotoxicity compared to their parent compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications, enabling the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
The compound is under investigation for its potential as an enzyme inhibitor . Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, thereby influencing biological processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance:
- Study on Antibacterial Activity : A study evaluated various derivatives against Bacillus subtilis and Escherichia coli, demonstrating selective activity against Gram-positive strains with minimal inhibitory concentrations (MIC) ranging significantly depending on structural modifications.
- Antifungal Properties : Another investigation assessed antifungal activity against Pichia pastoris, revealing promising results with lower MIC values compared to their antibacterial counterparts.
Anticancer Properties
The compound has also been explored for its potential anticancer effects. Studies indicate that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, including the target compound. The results indicated that specific structural modifications enhance antibacterial activity against Staphylococcus aureus and other pathogens.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis highlighted critical functional groups responsible for enhancing anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Variations and Implications
Physicochemical and Pharmacological Properties
- Lipophilicity : The benzyl group in the target compound offers moderate logP (~3.2 estimated), compared to higher values for butyl (logP ~4.1) and 4-methylphenyl (logP ~3.8) analogues .
- Solubility : The 3-fluoro-4-methoxyphenyl group improves aqueous solubility relative to 4-trifluoromethoxyphenyl (due to -OCH3’s polarity) .
- Bioactivity: While specific data for the target compound is unavailable, structural analogues with 4-oxo-thienopyrimidine cores show kinase inhibitory activity (e.g., EGFR, VEGFR2) . The 3-fluoro substitution may enhance selectivity for fluorine-sensitive targets .
Key Differentiators
- Metabolic Stability : The sulfanyl bridge and benzyl group may confer resistance to oxidative metabolism compared to alkyl-substituted analogues .
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, sulfanyl-acetamide coupling, and functional group modifications. Key steps include:
- Cyclization : Thienopyrimidinone core formation under reflux with catalysts like potassium carbonate .
- Coupling : Thiol-ether linkage formation between the thienopyrimidine core and acetamide moiety using DMF as a solvent at 80–100°C .
- Purification : Column chromatography (silica gel) or HPLC for isolating intermediates and final products .
Q. Optimization factors :
- Temperature control to prevent side reactions (e.g., decomposition above 110°C) .
- Solvent selection (e.g., ethanol for solubility, DMSO for polar intermediates) .
- Catalyst choice (e.g., triethylamine for deprotonation) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons, sulfanyl linkages, and acetamide groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 483.12) .
- X-ray Crystallography : SHELX software for resolving crystal structures, particularly for assessing thienopyrimidine ring planarity .
Q. How does the compound’s stability vary under different storage conditions?
- Stability : Stable at −20°C in inert atmospheres but susceptible to hydrolysis in aqueous environments (pH < 3 or > 10) .
- Degradation pathways :
- Sulfanyl group oxidation in presence of peroxides.
- Acetamide hydrolysis under prolonged humidity .
Advanced Research Questions
Q. How can computational tools predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR) using the thienopyrimidine core as a hinge-binding motif .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns .
- MD simulations : Predict binding stability over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data?
| Approach | Example |
|---|---|
| Reproducibility checks | Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) . |
| Orthogonal assays | Compare enzyme inhibition (IC50) with cell-based viability assays (e.g., MTT) . |
| Structural analogs | Test derivatives with modified substituents to isolate activity contributors . |
Q. How do substituent variations influence bioactivity?
- Benzyl group : Enhances lipophilicity (logP ↑) and membrane permeability but may reduce solubility .
- Fluoro-methoxy phenyl : Electron-withdrawing effects stabilize binding to hydrophobic kinase pockets .
- Sulfanyl linker : Critical for covalent binding to cysteine residues in target proteins .
Q. Example analogs :
| Compound Modifications | Activity Change | Source |
|---|---|---|
| 3-Benzyl → 3-(4-Fluorobenzyl) | 2× increase in EGFR inhibition | |
| Methoxy → Ethoxy | Reduced cytotoxicity (HeLa cells) |
Q. What experimental designs are recommended for SAR studies?
- Stepwise substitution : Systematically vary substituents on the benzyl, phenyl, and thienopyrimidine groups .
- Pharmacophore mapping : Identify essential moieties (e.g., 4-oxo group for hydrogen bonding) .
- In silico screening : Prioritize analogs with predicted ADMET properties (e.g., SwissADME) .
Q. How is crystallographic data utilized in structural analysis?
Q. What are the challenges in scaling up synthesis for preclinical trials?
- Batch variability : Control via continuous flow reactors for exothermic steps (e.g., cyclization) .
- Purity thresholds : Ensure >98% purity using preparative HPLC with C18 columns .
- Cost-effective catalysts : Replace Pd-based catalysts with Cu/I2 systems for coupling steps .
Q. How can metabolic stability be assessed?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. What in vitro models best predict in vivo efficacy?
- 3D tumor spheroids : Mimic hypoxia-induced resistance mechanisms .
- Primary cell lines : Reduce artifacts from immortalized cell lines (e.g., HepG2 vs. primary hepatocytes) .
Q. How are off-target effects systematically evaluated?
- Kinome-wide profiling : Use PamStation®12 or kinobeads to identify promiscuous binding .
- Proteomics : SILAC-based quantification of protein expression changes post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
